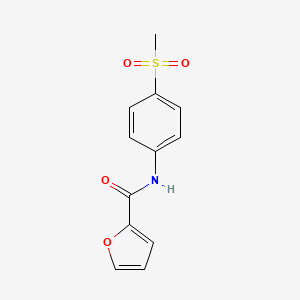

N-(4-methylsulfonylphenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They typically consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxamide group. The “N-(4-methylsulfonylphenyl)” part of the name suggests that a phenyl ring with a methylsulfonyl substituent is attached to the nitrogen of the carboxamide group.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy . Single crystal X-ray diffraction can also be used to elucidate the crystal structure .Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be arylated using a catalyst and a base .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the empirical formula and molecular weight can be calculated based on the compound’s structure .Aplicaciones Científicas De Investigación

Drug-DNA Interactions

A study by Laughton et al. (1995) demonstrated the enhanced DNA-binding affinity of furamidine, a compound structurally similar to N-(4-methylsulfonylphenyl)furan-2-carboxamide, compared to the antitrypanosomal drug berenil. This increased binding affinity is attributed to furamidine's ability to form direct hydrogen bond interactions with DNA sequences, suggesting potential applications in targeting specific DNA structures for therapeutic purposes (Laughton et al., 1995).

Antimicrobial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogs exhibiting significant in vitro anti-bacterial activities against drug-resistant bacteria. This research highlights the potential of this compound derivatives in developing new antimicrobial agents, especially against clinically relevant, drug-resistant pathogens (Siddiqa et al., 2022).

Sustainable Materials

Jiang et al. (2015) explored the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as sustainable alternatives to polyphthalamides. This study indicates the potential of furan-2-carboxamide derivatives in the production of high-performance, environmentally friendly materials (Jiang et al., 2015).

Bio-Imaging Applications

Horti et al. (2019) developed a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, using a derivative similar to this compound. This compound could noninvasively image reactive microglia and their contribution to neuroinflammation, showcasing the utility of furan-2-carboxamide derivatives in neuroimaging (Horti et al., 2019).

Solar Cells

Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, showing improved solar energy-to-electricity conversion efficiency. This suggests that furan-2-carboxamide derivatives can enhance the performance of dye-sensitized solar cells, indicating their role in the development of efficient solar energy technologies (Kim et al., 2011).

Mecanismo De Acción

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(15,16)10-6-4-9(5-7-10)13-12(14)11-3-2-8-17-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIWBLPFQVJSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414323.png)

![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)

![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)